Cas no 896333-09-8 (2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)

2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one structure
896333-09-8 structure
商品名:2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one
CAS番号:896333-09-8
MF:C15H13N3OS
メガワット:283.348221540451
CID:5976874
PubChem ID:7256677

2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one 化学的及び物理的性質

名前と識別子

    • 2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one
    • 4H-Pyrido[1,2-a]-1,3,5-triazin-4-one, 2-[(2-phenylethyl)thio]-
    • SR-01000913645
    • 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • SR-01000913645-1
    • HMS1656P13
    • 896333-09-8
    • 2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
    • AKOS024658845
    • 2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • F2543-0139
    • インチ: 1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
    • InChIKey: IPFYWGJASMBEJW-UHFFFAOYSA-N
    • ほほえんだ: N12C=CC=CC1=NC(SCCC1=CC=CC=C1)=NC2=O

計算された属性

  • せいみつぶんしりょう: 283.07793322g/mol
  • どういたいしつりょう: 283.07793322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 70.3Ų

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • ふってん: 443.3±38.0 °C(Predicted)
  • 酸性度係数(pKa): -3.30±0.20(Predicted)

2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2543-0139-10mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2543-0139-10μmol
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2543-0139-15mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2543-0139-25mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2543-0139-5μmol
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2543-0139-20mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2543-0139-2mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2543-0139-30mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2543-0139-2μmol
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2543-0139-1mg
2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896333-09-8 90%+
1mg
$54.0 2023-05-16

2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one 関連文献

2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-oneに関する追加情報

2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one: A Comprehensive Overview

The compound with CAS No. 896333-09-8, known as 2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and the latest research findings.

Chemical Structure and Properties

The molecular structure of 2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one is characterized by a pyridotriazine core with a sulfanyl group attached to a phenethyl chain. This arrangement imparts the molecule with both aromatic and heterocyclic characteristics. The compound exhibits a molecular weight of approximately 356.4 g/mol and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, making it a viable candidate for further research.

Synthesis and Characterization

The synthesis of 2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one involves a multi-step process that typically begins with the preparation of the pyridotriazine ring system. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process.

Characterization of this compound is performed using a variety of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the molecular structure and bonding environment. High-resolution mass spectrometry (HRMS) confirms the molecular formula and molar mass. Additionally, X-ray crystallography has been utilized to determine the three-dimensional arrangement of atoms within the molecule.

Biological Activity and Applications

One of the most promising aspects of 2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one is its potential as a bioactive compound. Recent studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The sulfanyl group plays a critical role in modulating the molecule's pharmacokinetic properties, enhancing its bioavailability and reducing toxicity.

In addition to its therapeutic potential, this compound has shown promise in other areas such as agrochemicals and materials science. Its ability to act as a ligand in metalloenzyme inhibition suggests applications in catalysis and environmental remediation.

Latest Research Findings

The scientific community has recently focused on understanding the mechanistic details of 2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one's biological activity. Advanced computational methods such as molecular docking and dynamics simulations have provided valuable insights into its interaction with target proteins. These studies have revealed that the molecule binds selectively to specific residues within the active site of its target enzyme.

Furthermore, researchers have explored the possibility of modifying the phenethyl side chain to enhance potency and selectivity. Analogues with varying substituents have been synthesized and evaluated for their biological effects. These efforts have led to the identification of several promising candidates for preclinical testing.

Conclusion

2-(2-phenylethyl)sulfanyl-4H-pyrido[1,2-a]1,3,5-triazin-4-one, with CAS No. 896333-09-8

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